molecular formula C10H8N2O4 B6317478 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester CAS No. 281234-03-5

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Cat. No.: B6317478
CAS No.: 281234-03-5
M. Wt: 220.18 g/mol
InChI Key: NMXQVFHRVGCYBM-UHFFFAOYSA-N
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Description

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is a key step in this process . The reaction conditions often involve the use of concentrated sulfuric acid or POCl3 as cyclization agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Solvent crystallization techniques are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxadiazole derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-10(14)16-12-8/h2-5H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXQVFHRVGCYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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